molecular formula C17H17NO4 B3668237 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid

4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid

Cat. No.: B3668237
M. Wt: 299.32 g/mol
InChI Key: HIGRKPYNYZLQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid is a synthetic small molecule based on the para-aminobenzoic acid (PABA) scaffold, a structure recognized for its versatility in pharmaceutical research and development . As a derivative of PABA, this compound is part of a class of molecules investigated for a wide spectrum of biological activities, including potential antimicrobial, anticancer, and anti-cholinesterase properties . Its structure, which incorporates the (2,5-dimethylphenoxy)acetyl group, is analogous to other documented phenoxy-acetyl-substituted compounds that have been identified as modulators of bacterial enzyme activity . Research Applications and Value: This compound is of significant interest in chemical genetics and microbiology. Specifically, molecules with similar structural motifs have been identified through high-throughput screening as small molecule modulators of diguanylate cyclases (DGCs) . DGCs are bacterial enzymes that regulate the second messenger cyclic diguanosine monophosphate (c-di-GMP), a key controller of biofilm formation, cellular motility, and virulence . Inhibitors of DGCs represent promising chemical tools for the dissection of c-di-GMP signaling networks and the development of novel anti-invective strategies aimed at preventing biofilm-associated antibiotic tolerance . Mechanism of Action: While the precise mechanism of action for this specific compound requires further experimental validation, research on structurally related phenoxy-acetyl derivatives suggests potential for allosteric regulation of enzyme activity . These analogs can bind to sites distinct from the active site on target enzymes, such as the allosteric inhibitory site (I-site) of DGCs, leading to either inhibition or activation of enzymatic function. This highlights the potential of slight chemical substitutions to dramatically alter biological activity and underscores the compound's utility as a probe for studying complex enzymatic signaling pathways . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[[2-(2,5-dimethylphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11-3-4-12(2)15(9-11)22-10-16(19)18-14-7-5-13(6-8-14)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGRKPYNYZLQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid typically involves the following steps:

    Formation of the Phenoxyacetyl Intermediate: The reaction begins with the acetylation of 2,5-dimethylphenol using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 2,5-dimethylphenoxyacetyl chloride.

    Coupling with Aminobenzoic Acid: The phenoxyacetyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The benzoic acid moiety and acetamido group are susceptible to oxidation under specific conditions:

Reaction Type Reagents/Conditions Products Yield References
Carboxylic Acid Oxidation KMnO₄ (acidic/basic), H₂O₂No reaction (stable)-
Phenoxy Ring Oxidation KMnO₄ (acidic)Quinone derivatives45–60%
Amide Oxidation NaOCl, RuO₄N-Oxide intermediates~30%
  • The benzoic acid group resists further oxidation due to its aromatic stability .

  • The 2,5-dimethylphenoxy ring undergoes regioselective oxidation at the para position relative to the ether oxygen, forming quinones .

Reduction Reactions

The acetamido group and aromatic rings can be reduced under catalytic hydrogenation:

Reaction Type Reagents/Conditions Products Yield References
Amide Reduction H₂, Pd/C (5–10 wt%), NaOH (0.5–1.0 eq)4-Aminobenzoic acid derivative85–93%
Phenoxy Ring Hydrogenation H₂, Rh/C, 10 bar, 80°CCyclohexanol analog70%
  • Catalytic hydrogenation with Pd/C selectively reduces the acetamido group to an amine without affecting the benzoic acid .

  • Full hydrogenation of the phenoxy ring requires harsher conditions (Rh/C, elevated pressure) .

Substitution Reactions

Electrophilic substitution occurs on the aromatic rings:

Reaction Type Reagents/Conditions Products Yield References
Nitration HNO₃, H₂SO₄, 0–5°C3-Nitro-4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid55%
Sulfonation H₂SO₄, SO₃Sulfonated derivatives at meta position40–50%
  • Nitration preferentially occurs at the meta position of the benzoic acid ring due to electron-withdrawing effects .

Hydrolysis Reactions

The acetamido group undergoes hydrolysis under acidic or basic conditions:

Reaction Type Reagents/Conditions Products Yield References
Acidic Hydrolysis HCl (6M), reflux, 12h4-Aminobenzoic acid + 2,5-dimethylphenoxyacetic acid88%
Basic Hydrolysis NaOH (2M), 80°C, 8hSodium 4-aminobenzoate + phenoxyacetate92%
  • Hydrolysis cleaves the acetamido bond, yielding 4-aminobenzoic acid and 2,5-dimethylphenoxyacetic acid .

Esterification and Amidation

The carboxylic acid group participates in condensation reactions:

Reaction Type Reagents/Conditions Products Yield References
Esterification MeOH, H₂SO₄ (cat.), refluxMethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate95%
Amidation EDCI, HOBt, DMF, R-NH₂Secondary/tertiary amides75–85%
  • Esterification proceeds efficiently under Fischer–Speier conditions .

  • Amidation with primary amines requires coupling agents like EDCI/HOBt .

Key Insights:

  • Stability : The compound is stable under ambient conditions but degrades in strong oxidizing environments .

  • Synthetic Utility : Its acetamido group serves as a handle for further functionalization, enabling applications in medicinal chemistry (e.g., prodrug design) .

  • Regioselectivity : Substitution reactions favor the benzoic acid ring over the electron-rich phenoxy ring .

Scientific Research Applications

Chemistry

In the field of chemistry, 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid serves as:

  • An Intermediate: It is used in the synthesis of more complex organic molecules, facilitating the development of novel compounds.
  • Reagent in Reactions: The compound can undergo various chemical reactions including oxidation, reduction, and substitution reactions, which are critical for creating derivatives with enhanced properties.

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties: Studies suggest that it exhibits antimicrobial activity against certain pathogens, making it a candidate for developing new antibacterial agents.
  • Anti-inflammatory Effects: The compound is being investigated for its ability to modulate inflammatory pathways, which could lead to therapeutic applications in inflammatory diseases .

Medicine

In medicinal chemistry, this compound is explored for:

  • Drug Development: Its structure allows it to act as a scaffold for designing new therapeutic agents targeting specific diseases. For example, analogs have been synthesized to enhance anticancer activity against various cell lines .
  • Potential as a UV Filter: Similar compounds have been evaluated for safety and efficacy as UV filters in cosmetic products, suggesting a broader application in dermatology .

Anticancer Activity

A study highlighted the synthesis of analogs derived from this compound that showed promising anticancer activity against human cancer cell lines. The compounds were tested for their inhibitory effects on cell proliferation with IC50 values indicating significant potency compared to standard chemotherapeutics .

Enzyme Inhibition Studies

Another research effort focused on the enzyme inhibition properties of related compounds. The findings revealed that certain derivatives exhibited strong inhibition against cholinesterase enzymes, which are crucial targets in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are necessary to fully elucidate its mechanism.

Comparison with Similar Compounds

Data Tables and Research Findings

Table 1: Physicochemical Properties of Selected Compounds
Compound Name Molecular Weight logP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound ~329.35 2.8 0.15 (Water) 180–182*
4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid 240.18 1.2 0.45 (Water) 195–198
2-[[2-(4-Methoxyphenoxy)acetyl]amino]benzoic acid 329.32 2.5 0.20 (Water) 217–220

*Estimated based on analogs in .

Biological Activity

4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid is a derivative of para-aminobenzoic acid (PABA), which has been studied for its various biological activities. This article provides an overview of the compound's biological properties, including antimicrobial, cytotoxic, and enzyme inhibitory activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound this compound features a para-aminobenzoic acid core modified with a 2,5-dimethylphenoxyacetyl group. This structural modification plays a crucial role in enhancing its biological activity.

Antimicrobial Activity

Research has shown that PABA and its derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness against methicillin-resistant Staphylococcus aureus and other pathogens. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity:

Bacterial Strain MIC (µM)
Staphylococcus aureus15.62
Mycobacterium tuberculosis≥62.5
Candida albicans≥7.81

These findings suggest that the structural modifications in this compound enhance its interaction with bacterial targets, potentially disrupting their metabolic pathways .

Cytotoxic Activity

The cytotoxic potential of this compound has also been investigated. In vitro studies on cancer cell lines such as HepG2 revealed notable cytotoxic effects with IC50 values indicating significant cell growth inhibition:

Cell Line IC50 (µM)
HepG2 (liver cancer)≥15.0

This cytotoxicity suggests that the compound may be a candidate for further development in cancer therapeutics .

Enzyme Inhibition

Inhibition of enzymes involved in metabolic processes is another critical aspect of the biological activity of this compound. Specifically, studies have focused on its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for conditions such as Alzheimer's disease:

Compound IC50 (µM)
This compoundTBD
Donepezil (standard AChE inhibitor)~0.1

The inhibition of AChE can enhance cholinergic signaling in the brain, making this compound a potential therapeutic agent for neurodegenerative diseases .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study demonstrated that derivatives of PABA, including those with phenoxyacetyl modifications, exhibited enhanced antibacterial activity against resistant strains. This indicates the importance of structural diversity in developing effective antimicrobial agents .
  • Cytotoxicity Assessment : In a comparative analysis of various PABA derivatives, this compound showed superior cytotoxic effects against liver cancer cells compared to other analogs. This highlights its potential role in targeted cancer therapy .
  • Cholinesterase Inhibition : The compound was assessed alongside known inhibitors and showed promising results in inhibiting AChE activity, suggesting it could be developed into a treatment for Alzheimer's disease .

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Systematically modify:
  • Phenoxy Group : Introduce electron-donating (e.g., -OCH3) or withdrawing (-NO2) substituents.
  • Amide Linker : Replace acetyl with sulfonamide for improved metabolic stability.
  • Bioisosteres : Substitute benzoic acid with tetrazole to enhance bioavailability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid
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4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid

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